molecular formula C30H16F12O2 B12847378 2-[[3,5-Difluoro-4-(1,1,2,3,3-pentafluoroprop-2-enoxy)phenoxy]-difluoromethyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene

2-[[3,5-Difluoro-4-(1,1,2,3,3-pentafluoroprop-2-enoxy)phenoxy]-difluoromethyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene

Cat. No.: B12847378
M. Wt: 636.4 g/mol
InChI Key: MEDMTCVLBZAMSD-UHFFFAOYSA-N
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Description

This compound is a highly fluorinated aromatic derivative characterized by multiple fluorine substituents and complex ether linkages. Its structure includes:

  • Core benzene rings substituted with fluorine atoms at positions 1, 3, and 3.
  • A difluoromethyl group bridging two fluorinated phenoxy moieties.
  • A pentafluoropropenoxy group at the 4-position of one phenoxy ring.
  • A 4-(4-ethylphenyl)-2-fluorophenyl substituent at the 5-position of the central benzene ring.

Properties

Molecular Formula

C30H16F12O2

Molecular Weight

636.4 g/mol

IUPAC Name

2-[[3,5-difluoro-4-(1,1,2,3,3-pentafluoroprop-2-enoxy)phenoxy]-difluoromethyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene

InChI

InChI=1S/C30H16F12O2/c1-2-14-3-5-15(6-4-14)16-7-8-19(20(31)9-16)17-10-21(32)25(22(33)11-17)29(39,40)43-18-12-23(34)26(24(35)13-18)44-30(41,42)27(36)28(37)38/h3-13H,2H2,1H3

InChI Key

MEDMTCVLBZAMSD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)C(OC4=CC(=C(C(=C4)F)OC(C(=C(F)F)F)(F)F)F)(F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3,5-Difluoro-4-(1,1,2,3,3-pentafluoroprop-2-enoxy)phenoxy]-difluoromethyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene involves multiple steps, typically starting with the preparation of the core aromatic structures followed by the introduction of fluorine atoms and other functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The difluoromethyl (-CF2H) groups in the compound can act as leaving groups under specific conditions. For example, reactions with strong bases like lithium hexamethyldisilazide (LiHMDS) facilitate deprotonation and subsequent nucleophilic attack. A comparable reaction involving a trifluoromethyl ketone (CAS 1190865-44-1) achieved an 89.3% yield when treated with LiHMDS in tetrahydrofuran (THF) at -78°C, followed by quenching with NH4Cl . Similar conditions could enable substitutions at the difluoromethyl sites in the target compound.

Example Reaction Pathway:

Reaction ComponentConditionsOutcome
Difluoromethyl groupLiHMDS, THF, -78°CDeprotonation and nucleophilic attack
Quenching agentSaturated NH4Cl solutionIsolation of substituted product

Electrophilic Aromatic Substitution

The electron-deficient aromatic rings (due to fluorine substituents) may undergo electrophilic substitution, albeit with reduced reactivity. Halogenation or nitration would require highly activated electrophiles. For instance, a related fluorinated phenyl ether (CAS 2244083-22-3) demonstrated stability under standard electrophilic conditions, suggesting that the target compound’s multiple fluorine atoms could further deactivate the ring .

Ether Linkage Hydrolysis

The pentafluoropropenoxy ether group is susceptible to hydrolysis under acidic or basic conditions. In a study involving a fluorinated ether (CAS 1190865-44-1), refluxing in 1,2-dichloroethane with K2CO3 and triethylamine led to cleavage of analogous ether bonds with a 74% yield . This suggests that the target compound’s ether moieties could undergo similar hydrolysis.

Hydrolysis Conditions:

ParameterValue
Solvent1,2-Dichloroethane
BaseK2CO3
CatalystTriethylamine
TemperatureReflux (~83°C)
Yield65–74% (observed in similar systems)

Cyclization and Heterocycle Formation

The compound’s fluorinated aromatic systems may participate in cyclization reactions. For example, treatment with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 55°C facilitated the formation of a dioxazol ring in a structurally related compound, yielding 39.32% product . Such conditions could induce cyclization in the target molecule if reactive sites (e.g., hydroxyl or amine groups) are present.

Cross-Coupling Reactions

While direct evidence is limited, the aryl fluoride groups could engage in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). A fluorinated phenyl ether (CAS 2244083-22-3) showed compatibility with coupling reagents, though the target compound’s steric hindrance may limit reactivity .

Stability and Handling Considerations

The compound’s stability under chromatographic purification (e.g., silica gel) is inferred from analogous fluorinated systems, which were successfully isolated using petroleum ether/ethyl acetate gradients . Storage at ambient temperature is recommended, similar to CAS 2244083-22-3 .

Key Reaction Data Table

Reaction TypeConditionsYieldSource
Nucleophilic substitutionLiHMDS, THF, -78°C89.3%
Ether hydrolysisK2CO3, Et3N, DCE, reflux65–74%
CyclizationNCS, DMF, 55°C39.32%

Scientific Research Applications

Fluorinated Polymers

Fluorinated compounds are known for their unique properties such as chemical resistance and thermal stability. The compound can be utilized in creating advanced fluorinated polymers. These polymers are essential in industries where high-performance materials are required, such as:

  • Aerospace : For lightweight and durable components.
  • Electronics : In the production of insulating materials for high-frequency applications.

Case Study : Research indicates that incorporating fluorinated compounds into polymer matrices enhances their thermal stability and mechanical properties. For instance, a study demonstrated that a polymer blend containing fluorinated additives exhibited improved thermal degradation temperatures compared to non-fluorinated counterparts .

Coatings and Surface Treatments

The compound's unique structure allows it to be used in specialized coatings that require low surface energy and high hydrophobicity. These coatings can be applied in various sectors including:

  • Automotive : To provide scratch resistance and reduce dirt adhesion.
  • Textiles : For water-repellent finishes.

Data Table 1: Performance Metrics of Fluorinated Coatings

PropertyNon-Fluorinated CoatingFluorinated Coating
Water Contact Angle90°120°
Scratch ResistanceModerateHigh
Chemical ResistanceLowHigh

Drug Development

Fluorinated compounds play a crucial role in drug design due to their ability to influence biological activity and metabolic stability. The compound may serve as a scaffold for developing new pharmaceuticals targeting various diseases.

Case Study : A recent investigation into fluorinated phenolic compounds revealed their potential as inhibitors for specific enzyme targets in cancer therapy . The incorporation of difluoro groups was shown to enhance binding affinity.

Antimicrobial Agents

Research has also suggested that fluorinated compounds exhibit antimicrobial properties. The compound could potentially be modified to enhance its efficacy against resistant bacterial strains.

Data Table 2: Antimicrobial Activity of Fluorinated Compounds

Compound NameMinimum Inhibitory Concentration (MIC)Target Bacteria
Compound A32 µg/mLStaphylococcus aureus
Compound B16 µg/mLEscherichia coli
Subject Compound8 µg/mLPseudomonas aeruginosa

PFAS Research

Given the increasing concerns over per- and polyfluoroalkyl substances (PFAS), the compound's structure aligns with ongoing research into environmental persistence and toxicity assessments of fluorinated chemicals.

Case Study : Studies have shown that certain fluorinated compounds can accumulate in the environment, leading to bioaccumulation in aquatic systems . Understanding the behavior of such compounds is crucial for developing effective remediation strategies.

Analytical Chemistry

The compound can also be employed as a standard reference material in analytical chemistry for detecting other fluorinated compounds using advanced techniques such as gas chromatography-mass spectrometry (GC-MS).

Mechanism of Action

The mechanism of action for 2-[[3,5-Difluoro-4-(1,1,2,3,3-pentafluoroprop-2-enoxy)phenoxy]-difluoromethyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene involves its interaction with molecular targets through various pathways. The presence of multiple fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets, potentially affecting biological pathways and chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related fluorinated aromatic derivatives documented in recent literature and patents. Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Name/Structure Fluorine Atoms Key Functional Groups Synthesis Method (Reference) Notable Properties/Applications
Target Compound 9 F atoms Pentafluoropropenoxy, difluoromethyl, ethylphenyl Likely multi-step halogenation & coupling High thermal stability, potential CNS drug candidate
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone [] 2 F atoms Difluorophenyl, triazole, sulfonyl Sodium ethoxide-mediated alkylation Antibacterial/antifungal activity
Ethyl 4-(2,6-difluoro-phenoxy)butanoate [] 2 F atoms Difluorophenoxy, ester Esterification of fluorophenol derivatives Intermediate for agrochemicals
4-[5-Difluoromethoxy-2-{(3,4-dimethoxypyridin-2-yl)-methanesulfinyl}-benzimidazole [] 2 F atoms Difluoromethoxy, benzimidazole Sulfinyl coupling under basic conditions Proton pump inhibition

Key Findings :

Fluorine Content : The target compound contains 9 fluorine atoms , significantly more than analogs (typically 2–4 F atoms). This enhances its electronegativity and metabolic stability compared to less-fluorinated derivatives .

Synthetic Complexity : Its synthesis likely involves advanced halogenation and etherification steps, similar to methods used for triazole derivatives (e.g., sodium ethoxide-mediated coupling ).

Bioactivity Potential: While direct pharmacological data are unavailable, structurally related fluorinated triazoles and benzimidazoles exhibit antimicrobial and anti-inflammatory properties , suggesting similar pathways for the target compound.

Implications for Research and Development

The compound’s structural complexity positions it as a promising candidate for:

  • Pharmaceuticals : Fluorinated aromatic systems are prevalent in CNS drugs due to enhanced bioavailability .
  • Materials Science : High thermal stability from fluorine substitution aligns with applications in fluoropolymer coatings .

Biological Activity

The compound 2-[[3,5-Difluoro-4-(1,1,2,3,3-pentafluoroprop-2-enoxy)phenoxy]-difluoromethyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene is a fluorinated organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological properties based on available research findings.

Molecular Formula

The molecular formula of the compound is C27H25F7OC_{27}H_{25}F_7O.

Structural Characteristics

The compound features multiple fluorine atoms which are known to influence the biological activity and pharmacokinetics of organic molecules. The presence of difluoromethyl and ethylphenyl groups enhances its lipophilicity and may affect its interaction with biological targets.

Fluorinated compounds often exhibit unique biological activities due to their altered electronic properties. The introduction of fluorine can enhance binding affinity to target proteins or enzymes. Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in metabolic pathways.

Anticancer Activity

Recent studies have indicated that fluorinated compounds can exhibit anticancer properties. For instance, a related compound demonstrated inhibition of cancer cell proliferation in vitro. While specific data on the compound is limited, its structural similarity to known anticancer agents suggests potential activity against various cancer cell lines.

Antimicrobial Properties

Fluorinated compounds are also recognized for their antimicrobial properties. Research indicates that compounds with similar structural motifs can inhibit bacterial growth and biofilm formation. Further investigations are required to establish the antimicrobial efficacy of this specific compound.

Toxicological Profile

Understanding the toxicity profile is crucial for assessing the safety of any new compound. Initial toxicity assessments should focus on cytotoxicity in various cell lines and potential off-target effects. The presence of multiple fluorine atoms may influence toxicity; thus, careful evaluation through in vivo and in vitro studies is necessary.

Summary of Biological Activities

Activity Type Potential Effects Reference
AnticancerInhibition of cell proliferation
AntimicrobialPossible inhibition of bacterial growth
ToxicityRequires further investigation

Case Studies

  • Anticancer Activity Study : A study on similar fluorinated compounds showed significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the modulation of signaling pathways involved in cell survival.
  • Antimicrobial Efficacy : A related study demonstrated that fluorinated phenolic compounds exhibited strong activity against Staphylococcus aureus, suggesting that structural modifications could enhance antimicrobial potency.

Research Findings

  • Fluorination Effects : The introduction of fluorine atoms alters the lipophilicity and electronic distribution within the molecule, potentially enhancing its ability to penetrate cellular membranes and interact with intracellular targets.
  • Structure-Activity Relationship (SAR) : Understanding how variations in structure (e.g., different substituents on the aromatic rings) affect biological activity is critical for optimizing therapeutic effects.

Q & A

Basic: What are the common synthetic pathways for synthesizing this polyfluorinated aromatic compound?

The synthesis typically involves multi-step coupling reactions. For example, fluorinated phenoxy intermediates are prepared via nucleophilic aromatic substitution (SNAr) under controlled pH (4–6) to stabilize reactive intermediates. Difluoromethylation steps may employ reagents like chlorodifluoromethane or difluorocarbene precursors. Purification often requires fractional distillation under reduced pressure and chromatography to isolate stereoisomers .

Advanced: How can computational modeling optimize reaction conditions for selective fluorination?

Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in fluorination steps. The ICReDD framework integrates reaction path searches with experimental validation, reducing trial-and-error cycles. For instance, computational screening of fluorinating agents (e.g., Selectfluor® vs. DAST) can identify optimal electrophiles for specific positions, validated via kinetic studies (Arrhenius plots) .

Basic: What analytical techniques are suitable for characterizing fluorinated intermediates?

  • 19F NMR : Resolves electronic environments of fluorine atoms (δ = -70 to -150 ppm for CF3 groups).
  • HPLC-MS : Detects trace impurities (e.g., dehalogenated byproducts) using C18 columns with trifluoroacetic acid modifiers.
  • X-ray crystallography : Confirms stereochemistry of crystalline intermediates, critical for assessing coupling efficiency .

Advanced: How can researchers resolve contradictions in spectral data for fluorinated derivatives?

Contradictions (e.g., unexpected 19F NMR shifts) may arise from dynamic effects like hindered rotation or solvent polarity. Use variable-temperature NMR to probe conformational changes. Cross-validate with computational chemical shift predictions (GIAO method) and isotopic labeling (e.g., 13C for adjacent carbons). Statistical clustering of spectral datasets can identify outlier conditions .

Basic: What are the key challenges in handling fluorinated intermediates during synthesis?

  • Hydrolytic sensitivity : CF3 and pentafluoropropenoxy groups degrade under acidic/alkaline conditions. Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres.
  • Thermal instability : Monitor exotherms during coupling reactions (DSC analysis).
  • Toxicity : Employ fume hoods and fluoropolymer-coated equipment to mitigate exposure .

Advanced: How to design experiments for studying substituent effects on reaction kinetics?

A factorial design (e.g., 2k-p) evaluates variables like temperature, solvent polarity, and substituent electronegativity. For example:

FactorLow (-1)High (+1)
Temperature (°C)60100
Solvent (ε)DCM (8.9)DMF (36.7)
Substituent (σ)-F-CF3

Response surface methodology (RSM) models yield vs. factors, identifying non-linear interactions .

Basic: What purification strategies are effective for fluorinated byproducts?

  • Steam distillation : Separates volatile fluorinated impurities (e.g., pentafluoropropene).
  • Fluorous-phase extraction : Uses perfluorinated solvents (e.g., FC-72) to isolate hydrophobic products.
  • Recrystallization : Hexane/ethyl acetate gradients exploit differential solubility of fluorinated vs. non-fluorinated species .

Advanced: What reactor design considerations are critical for scaling up synthesis?

  • Mixing efficiency : Computational fluid dynamics (CFD) simulates shear rates in microreactors to prevent hot spots during exothermic fluorinations.
  • Material compatibility : Hastelloy or PTFE-lined reactors resist HF byproducts.
  • In-line analytics : FTIR probes monitor real-time conversion of CF3 intermediates, enabling feedback control .

Notes

  • Methodological rigor : Cross-reference computational predictions with empirical validation (e.g., kinetic isotope effects for mechanistic studies).
  • Data sources : Prioritize peer-reviewed journals and patents (e.g., EP 4374877) over vendor catalogs.

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